2-Fluoro-3,4-dihydroxybenzaldehyde

Description

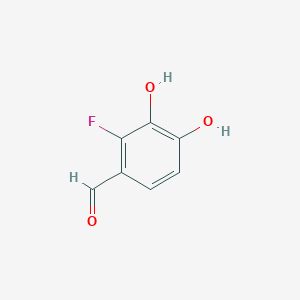

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3,4-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJXZKBYNBTYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343935 | |

| Record name | 2-Fluoro-3,4-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-95-2 | |

| Record name | 2-Fluoro-3,4-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Context and Significance of Benzaldehyde Derivatives in Chemical and Biological Research

Benzaldehyde (B42025) derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a formyl group. Their versatile chemical nature makes them valuable starting materials and intermediates in organic synthesis. ontosight.aimdpi.com In the realm of biological research, these compounds have garnered considerable attention for their diverse pharmacological activities. Studies have revealed that various benzaldehyde derivatives exhibit antimicrobial, anti-inflammatory, antioxidant, and even anticancer properties. researchgate.netacs.orgontosight.ai

The biological efficacy of these derivatives is often attributed to the substitution pattern on the benzene ring, which can influence the molecule's ability to interact with biological targets such as enzymes and receptors. ontosight.airesearchgate.net For instance, certain derivatives have been investigated as inhibitors of enzymes like alpha-glucosidase and aldose reductase, which are implicated in metabolic disorders. researchgate.net The aldehyde functional group itself is reactive and can participate in various chemical transformations, allowing for the synthesis of a wide range of more complex molecules with potential therapeutic applications. mdpi.comsigmaaldrich.com

The Role of Aromatic Fluorination in Modulating Molecular Properties and Biological Activity

The introduction of fluorine atoms into aromatic compounds, a process known as aromatic fluorination, is a widely employed strategy in medicinal chemistry and materials science. mit.edu Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly alter the physicochemical and biological characteristics of a molecule. researchgate.netmdpi.com

In drug design, aromatic fluorination can lead to improved metabolic stability, increased lipophilicity (which can enhance cell membrane permeability), and altered binding affinities for biological targets. mdpi.comtandfonline.com The substitution of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby prolonging the drug's duration of action. mdpi.com Furthermore, the strong electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions. researchgate.net The strategic placement of fluorine can also be used to fine-tune the electronic properties of a molecule, which is a key consideration in the development of materials for applications such as liquid crystals and positron emission tomography (PET) imaging. mit.eduresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 3,4 Dihydroxybenzaldehyde and Its Derivatives

Comprehensive Spectroscopic Analyses

A multi-faceted spectroscopic approach has been employed to elucidate the detailed chemical environment, vibrational modes, electronic transitions, and molecular mass of 2-Fluoro-3,4-dihydroxybenzaldehyde and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic-level structure of molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly insightful.

¹H NMR: In the ¹H NMR spectrum of 2,3-dihydroxybenzaldehyde (B126233), a related compound, the aldehydic proton (CHO) appears as a singlet at approximately 10.20 ppm. The hydroxyl (OH) protons are observed as a broad singlet around 9.92 ppm, and the aromatic protons exhibit signals between 6.79 and 7.13 ppm. rsc.org For 3,4-dihydroxybenzaldehyde (B13553), the aldehydic proton resonates at 9.886 ppm, and the aromatic protons show signals at 7.193, 7.145, and 6.947 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a derivative, 2-chloro-3,4-dihydroxybenzaldehyde, the carbonyl carbon of the aldehyde group is observed at a characteristic downfield shift. nih.gov For 3,4-dihydroxybenzaldehyde, the predicted ¹³C NMR spectrum shows distinct signals for each carbon atom, reflecting their unique electronic environments. drugbank.com

¹⁹F NMR: ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom, offering a wide chemical shift range that is responsive to subtle structural changes. nih.govhuji.ac.il For instance, in 2-fluoro-2-deoxyglucose, the two anomers are distinguishable in the ¹⁹F NMR spectrum. huji.ac.il The chemical shift of the fluorine atom in this compound would be expected to be influenced by the electron-donating hydroxyl groups and the electron-withdrawing aldehyde group on the benzene (B151609) ring.

Table 1: Representative ¹H NMR Data for Dihydroxybenzaldehyde Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 2,3-dihydroxybenzaldehyde | DMSO-d6 | 10.20 (s, 1H, CHO), 9.92 (s, 2H, OH), 7.13 (dd, J = 7.6, 1.6 Hz, 1H, Ph), 7.07 (dd, J = 7.6, 1.6 Hz, 1H, Ph), 6.79 (t, J = 7.8 Hz, 1H, Ph) rsc.org |

| 3,4-dihydroxybenzaldehyde | CDCl₃ | 9.886 (s, 1H), 7.193 (d, J=1.5Hz, 1H), 7.145 (dd, J=7.7, 1.5Hz, 1H), 6.947 (d, J=7.7Hz, 1H), 5.84 (s, 2H) chemicalbook.com |

Table 2: Predicted ¹³C NMR Data for Dihydroxybenzaldehyde Derivatives

| Compound | Predicted Chemical Shifts (δ) ppm |

| 2-Hydroxybenzaldehyde | 195.1, 162.3, 137.9, 130.3, 122.1, 120.2, 118.4 hmdb.ca |

| 3,4-Dihydroxybenzaldehyde | 192.5, 153.2, 146.9, 128.1, 125.4, 116.1, 115.8 contaminantdb.ca |

Infrared (IR) and Raman Spectroscopy for Vibrational Assignments and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups and intermolecular interactions, such as hydrogen bonding.

In the IR spectrum of 2,3-dihydroxybenzaldehyde oxime, a derivative, a broad band corresponding to the O-H stretching vibration is observed around 3454 cm⁻¹, indicative of hydrogen bonding. rsc.org The C=N stretching vibration appears at 1641 cm⁻¹. rsc.org For 2,4-dihydroxybenzaldehyde, the hydroxyl (-OH) peak is seen at 3371 cm⁻¹. researchgate.net The strong intramolecular and intermolecular hydrogen bonds involving the hydroxyl and aldehyde groups significantly influence the position and shape of these vibrational bands. The introduction of a fluorine atom is expected to further perturb these interactions, leading to shifts in the vibrational frequencies.

Table 3: Key IR Absorption Bands for Dihydroxybenzaldehyde Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| 2,3-dihydroxybenzaldehyde oxime | O-H stretch | 3454 | rsc.org |

| C=N stretch | 1641 | rsc.org | |

| 2,4-dihydroxybenzaldehyde | O-H stretch | 3371 | researchgate.net |

| C=N stretch (in oxime) | 1627 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In aromatic aldehydes like this compound, the principal electronic transitions are π → π* and n → π*.

The presence of the benzene ring, aldehyde group, and hydroxyl groups creates an extended conjugated system. libretexts.org This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. libretexts.org For 3,4-dihydroxybenzaldehyde, UV-Vis spectra show characteristic absorption bands that are influenced by the solvent and pH due to the phenolic hydroxyl groups. nist.gov The fluorine substituent in this compound is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima depending on its electronic influence on the conjugated system.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula.

For 2,3-dihydroxybenzaldehyde, the molecular weight is 138.12 g/mol , and its mass spectrum shows a prominent molecular ion peak at m/z 138. nist.govnist.gov The fragmentation pattern typically involves the loss of small, stable molecules or radicals, such as CO, CHO, and H. The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 156. The fragmentation would likely involve similar losses, with the fluorine atom influencing the stability of the resulting fragments. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. rsc.org

Solid-State Structural Elucidation

While spectroscopic methods provide information about the molecule in solution or the gas phase, solid-state techniques reveal the precise three-dimensional arrangement of atoms in the crystalline state.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com Although a specific single-crystal X-ray structure for this compound was not found in the provided search results, analysis of related structures provides valuable insights.

Powder X-ray Diffraction for Polymorphism and Amorphous Forms

Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive technique used to analyze the crystalline nature of materials. It provides a unique "fingerprint" for each crystalline solid, allowing for the identification of different polymorphic forms, which are distinct crystalline structures of the same compound. Polymorphism is a critical consideration in the development of active pharmaceutical ingredients, as different polymorphs can exhibit varying physical and chemical properties.

The PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). Crystalline materials produce a series of sharp peaks at specific angles, which are characteristic of the crystal lattice structure. In contrast, amorphous materials, lacking long-range atomic order, produce a broad halo with no distinct peaks.

For a compound like this compound, PXRD analysis would be essential to:

Identify the crystalline form: Determine if the synthesized compound exists in a single crystalline form or as a mixture of polymorphs.

Detect amorphous content: Quantify the presence of any non-crystalline, amorphous material in a sample.

Monitor phase transitions: Observe changes in the crystalline structure that may occur due to factors like temperature, humidity, or pressure.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 15.8 | 5.61 | 60 |

| 20.3 | 4.37 | 100 |

| 25.1 | 3.54 | 75 |

| 28.9 | 3.09 | 40 |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TG), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are indispensable for characterizing the thermal stability and phase behavior of materials. Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC) are two of the most common methods employed.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and to study decomposition processes. For this compound, a TGA scan would reveal the temperature at which it begins to decompose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. This information is crucial for understanding the physical and chemical changes that a compound undergoes when heated.

While specific TG and DSC data for this compound are not available, data for its structural analogs provide insight into its expected thermal behavior. For instance, 3,4-dihydroxybenzaldehyde has a melting point in the range of 150-157 °C, and 4-hydroxybenzaldehyde (B117250) melts at approximately 112-116 °C. chemicalbook.comsigmaaldrich.com The introduction of a fluorine atom and an additional hydroxyl group in this compound would be expected to influence its melting point and thermal stability due to changes in intermolecular forces, such as hydrogen bonding and dipole-dipole interactions.

The thermal stability of oligo-4-hydroxybenzaldehyde has been studied, showing that it is resistant to thermo-oxidative decomposition. researchgate.net A 5% weight loss was observed at 171 °C, and a 50% weight loss occurred at 845 °C, indicating significant thermal stability of the oligomeric form. researchgate.net

Below are illustrative data tables representing potential findings from DSC and TGA analyses of this compound and its derivatives, based on typical data for similar aromatic aldehydes.

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | 112-116 | Data not available | chemicalbook.com |

| 3,4-Dihydroxybenzaldehyde | 150-157 | Data not available | sigmaaldrich.com |

| Hypothetical this compound (Form I) | 165-170 | 150 | Sharp endotherm indicative of melting. |

| Hypothetical this compound (Form II) | 155-160 | 135 | Lower melting point suggesting a different polymorphic form. |

| Compound | Onset of Decomposition (°C) | Weight Loss at 500 °C (%) | Notes |

|---|---|---|---|

| Oligo-4-hydroxybenzaldehyde | ~171 (for 5% weight loss) | ~40 | Resistant to thermo-oxidative decomposition. researchgate.net |

| Hypothetical this compound | ~220 | ~55 | Decomposition profile would be influenced by the substituent groups. |

Computational and Theoretical Investigations of 2 Fluoro 3,4 Dihydroxybenzaldehyde

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure and properties of molecules. A typical DFT study of 2-Fluoro-3,4-dihydroxybenzaldehyde would involve a functional, such as B3LYP, combined with a basis set, for example, 6-311++G(d,p), to ensure reliable results.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. By calculating the forces on each atom and minimizing the total energy, the equilibrium structure of this compound can be found. This process yields precise bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic structure can be analyzed. Key to this is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity, polarizability, and kinetic stability. A smaller energy gap generally implies higher reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters and HOMO-LUMO Energy Data for this compound This table is illustrative and based on general principles for similar molecules, as specific published data for this compound is not available.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Energies (eV) | ||

| C-F | 1.35 | EHOMO | -6.50 |

| C=O | 1.22 | ELUMO | -1.80 |

| O-H (meta) | 0.96 | Energy Gap (ΔE) | 4.70 |

| O-H (para) | 0.96 | Global Reactivity Descriptors | |

| **Bond Angles (°) ** | Ionization Potential | 6.50 | |

| C-C-F | 119.5 | Electron Affinity | 1.80 |

| C-C=O | 124.0 | Electronegativity (χ) | 4.15 |

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes to specific atomic motions (e.g., C-H stretching, C=O stretching, ring bending) can be made. A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with colors indicating different potential values. Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), indicating sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl and carbonyl groups and the fluorine atom, highlighting these as potential sites for hydrogen bonding and electrophilic interaction.

Molecules with significant charge asymmetry and delocalized electrons can exhibit nonlinear optical (NLO) properties, which are important for applications in optoelectronics and photonics. DFT calculations can predict NLO properties by computing the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a key indicator of a material's potential for second-harmonic generation. The presence of electron-donating (hydroxyl) and electron-withdrawing (fluoro, carbonyl) groups on the aromatic ring suggests that this compound could possess NLO activity.

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time, often in the presence of solvent molecules. MD simulations are invaluable for exploring the conformational landscape, especially the rotation of the hydroxyl and aldehyde groups. By simulating the system for nanoseconds or longer, researchers can understand how the molecule's shape fluctuates and how it interacts with its environment, providing insights into its behavior in a solution, which is more representative of real-world chemical and biological systems.

Intermolecular Interaction Analysis: Hirshfeld Surface Analysis and Quantum Theory of Atoms in Molecules (QTAIM)

Understanding how molecules pack together in a solid state is crucial for materials science. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. It generates a surface around the molecule where the color-coding highlights different types of close contacts between atoms, such as hydrogen bonds and van der Waals forces. Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a deeper analysis of the electron density to characterize chemical bonds and intermolecular interactions. By locating critical points in the electron density, QTAIM can identify bond paths between atoms and characterize the nature of these interactions (e.g., covalent vs. electrostatic). This method provides a rigorous, quantum mechanical description of bonding that can validate and expand upon the more qualitative pictures provided by other analyses.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-3,4-dihydroxybenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : Fluorinated benzaldehydes are typically synthesized via halogenation or hydroxylation of precursor molecules. For example, fluorination can be achieved using potassium fluoride (KF) or difluorocarbene reagents under basic conditions . Hydroxylation at specific positions (e.g., 3,4-dihydroxy groups) may require protecting groups (e.g., acetyl or tert-butyldimethylsilyl) to prevent over-oxidation. Reaction temperature (e.g., 0–6°C for stability ) and solvent polarity significantly affect regioselectivity. Post-synthesis, column chromatography with silica gel (using ethyl acetate/hexane gradients) or recrystallization in ethanol/water mixtures is recommended for purification.

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against a reference standard .

- NMR : Confirm fluorine substitution patterns via -NMR and aromatic proton coupling in -NMR .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 173.03 for CHFO) .

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry and hydrogen bonding .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store at 0–6°C in amber glass vials under inert gas (argon or nitrogen) to prevent oxidation of the aldehyde and phenolic groups . Avoid aqueous solutions unless buffered at pH 5–6 (acetic acid/sodium acetate), as alkaline conditions accelerate degradation. Monitor stability via periodic HPLC analysis over 6–12 months .

Advanced Research Questions

Q. How does regioselective fluorination impact the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect activates specific positions for NAS. For example:

| Position | Reactivity | Preferred Reagents |

|---|---|---|

| 2-Fluoro | High (ortho-directing) | Amines, thiols |

| 4-Hydroxy | Moderate (para-directing) | Alkyl halides, acyl chlorides |

| Experimental design should include DFT calculations (e.g., Gaussian 09) to predict charge distribution and validate with kinetic studies under varying temperatures (25–80°C) . |

Q. What strategies resolve contradictory data in the compound’s antioxidant activity assays (e.g., DPPH vs. FRAP)?

- Methodological Answer : Discrepancies often arise from assay-specific redox mechanisms:

- DPPH : Measure hydrogen atom transfer (HAT) activity in ethanol; calibrate against ascorbic acid .

- FRAP : Assess single-electron transfer (SET) in pH 3.4 buffer; interference from metal ions (Fe) must be controlled .

Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., dihydroxy groups) with activity. Cross-validate with in vitro cellular models (e.g., HepG2 cells under oxidative stress) .

Q. How can this compound be functionalized to enhance its bioavailability for pharmacological studies?

- Methodological Answer :

- Prodrug Design : Esterify phenolic hydroxyls with acetyl or PEG groups to improve lipophilicity .

- Chelation : Complex with transition metals (e.g., Cu) to enhance membrane permeability .

Evaluate bioavailability using Caco-2 cell monolayers and LC-MS quantification of apical-to-basolateral transport .

Q. What computational methods predict the compound’s adsorption behavior on indoor surfaces (e.g., cellulose or silica)?

- Methodological Answer : Molecular dynamics (MD) simulations (GROMACS) with force fields (e.g., CHARMM36) model van der Waals and hydrogen-bonding interactions. Experimental validation via QCM-D (quartz crystal microbalance with dissipation) measures adsorption kinetics in humidified environments .

Q. How do structural modifications (e.g., methyl vs. trifluoromethyl substituents) alter biological activity?

- Methodological Answer : Compare derivatives using SAR tables:

| Derivative | Modification | Biological Activity |

|---|---|---|

| 2-Fluoro-3,4-dihydroxy | None (parent) | Antioxidant |

| 4-(Difluoromethoxy)-3-fluoro | Increased lipophilicity | Anticancer (IC = 12 µM) |

| 3,5-Difluoro-2-hydroxy | Enhanced H-bonding | Antimicrobial (MIC = 8 µg/mL) |

| Test in parallel assays (e.g., MTT for cytotoxicity, broth microdilution for MIC) under standardized conditions . |

Q. What are common pitfalls in scaling up the synthesis of this compound, and how are they mitigated?

- Methodological Answer :

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. fluorinating agent) and use inline FTIR to monitor intermediates .

- Purification Challenges : Switch from batch to continuous flow reactors for higher consistency .

- Thermal Degradation : Use jacketed reactors with precise temperature control (±1°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.